molecular formula C11H11NO B2542252 2,2-dimethyl-3H-1-benzofuran-7-carbonitrile CAS No. 864068-78-0

2,2-dimethyl-3H-1-benzofuran-7-carbonitrile

Cat. No.: B2542252
CAS No.: 864068-78-0
M. Wt: 173.215
InChI Key: ZFOYCSUNNDBDTL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3H-1-benzofuran-7-carbonitrile is a benzofuran derivative characterized by a fused bicyclic structure comprising a benzene ring and a furan moiety. The compound features two methyl groups at the 2-position of the furan ring and a cyano (-CN) substituent at the 7-position of the benzofuran system. Benzofuran derivatives are widely studied in pharmaceutical and materials science due to their diverse biological activities and structural versatility.

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOYCSUNNDBDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3H-1-benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then treated with sodium cyanide (NaCN) to yield the nitrile compound .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3H-1-benzofuran-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-7-one derivatives.

    Reduction: Formation of 2,2-dimethyl-3H-1-benzofuran-7-amine.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

2,2-dimethyl-3H-1-benzofuran-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3H-1-benzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzofuran ring system can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzofuran Derivatives

Compound Name Core Structure Key Substituents Functional Groups Notable Features Reference
2,2-Dimethyl-3H-1-benzofuran-7-carbonitrile Benzofuran - 2,2-dimethyl (furan ring)
- 7-cyano (benzofuran)
Nitrile Steric hindrance from dimethyl groups; electron-withdrawing cyano group. N/A
Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate Benzofuran - 3-amino
- 4,6-dimethoxy
- 7-cyano
- 2-ethyl ester
Nitrile, ester, amino, methoxy Electron-donating (methoxy, amino) and withdrawing (cyano, ester) groups coexist.
Spiro[benzo[b]thiophene-6,2'-benzofuran]-3-carbonitrile derivatives Benzofuran-Thiophene - Spiro junction with thiophene
- Chloro, methoxy, methyl, cyano substituents
Nitrile, thioether Hybrid heterocyclic system; complex steric and electronic effects.
7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile Benzopyran (Chromene) - 7-methoxy
- 2-methyl
- 3-cyano
Nitrile, methoxy Chromene core (oxygen in pyran ring) vs. benzofuran; differing conjugation.
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Indole - 7-bromo
- 1-methyl
- 2-phenyl
- 3-cyano
Nitrile, bromo, phenyl Nitrogen-containing indole core; bulky aryl substituents.

Key Structural and Functional Differences

Core Heterocycle Variations :

  • The benzofuran core (target compound) has a fused furan ring, while benzopyran () contains a pyran ring with an additional oxygen atom, altering ring strain and π-conjugation .
  • Indole derivatives () feature a nitrogen atom in the aromatic system, enabling distinct hydrogen-bonding and electronic interactions compared to oxygen-based benzofurans .

Steric hindrance: The 2,2-dimethyl groups in the target compound introduce steric bulk, which may reduce accessibility to reactive sites compared to smaller substituents (e.g., methoxy in ) .

Hybrid Systems :

  • The spiro compound in combines benzofuran with a thiophene ring, creating a rigid, three-dimensional structure that could influence binding affinity in biological systems .

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